molecular formula C20H23NO4 B11699341 (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11699341
M. Wt: 341.4 g/mol
InChI Key: QGOKHJLXPOTHNJ-YRNVUSSQSA-N
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Description

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic compound provided as a high-purity solid for research applications. It is a derivative of a class of cinnamide compounds, which are of significant interest in medicinal chemistry for their potential as scaffolds in drug discovery. Structurally related compounds featuring dimethoxyphenyl and fluorophenyl groups have been investigated as intermediates in the synthesis of isoquinoline alkaloids with potential biological activities, including antituberculosis properties . The compound's molecular framework is characterized by an (E)-prop-2-enamide chain connecting two aromatic systems, a structure often explored for its ability to interact with biological polymers . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H23NO4/c1-23-17-8-4-15(5-9-17)7-11-20(22)21-13-12-16-6-10-18(24-2)19(14-16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-7+

InChI Key

QGOKHJLXPOTHNJ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Substrate Ratio : 1:1 molar ratio of acid to amine.

  • Catalyst : DMAP (10 mol%) and EDCI·HCl (1.2 equiv).

  • Solvent : Dichloromethane at 0°C under nitrogen, warmed to room temperature for 24 hours.

  • Workup : Sequential washing with 2.0 M HCl, saturated NaHCO₃, and brine, followed by recrystallization in dichloromethane/ethyl acetate.

Yield and Purity:

  • Yield : 76% (isolated as white crystals).

  • Stereochemical Control : The (2E)-configuration is preserved due to the absence of conditions promoting isomerization.

Ester Aminolysis from Ethyl 3-(4-Methoxyphenyl)prop-2-enoate

Ethyl 3-(4-methoxyphenyl)prop-2-enoate (PubChem CID: 74728) serves as a key intermediate. Aminolysis with 2-(3,4-dimethoxyphenyl)ethylamine under basic or catalytic conditions yields the target amide.

Procedure:

  • Substrate : Ethyl 3-(4-methoxyphenyl)prop-2-enoate (1 equiv) and excess amine (1.5 equiv).

  • Catalyst : Sodium ethoxide (5 mol%) in ethanol.

  • Conditions : Reflux for 12–18 hours.

  • Workup : Solvent removal under reduced pressure, followed by silica gel chromatography.

Advantages:

  • Avoids carbodiimide reagents, reducing cost.

  • High stereoselectivity due to the stability of the (E)-ester.

Limitations:

  • Longer reaction times compared to coupling methods.

  • Moderate yields (60–70%) due to competing hydrolysis.

Schlenk Technique via Acid Chloride Intermediate

Conversion of 3-(4-methoxyphenyl)prop-2-enoic acid to its acid chloride, followed by reaction with the amine, offers an alternative route.

Steps:

  • Chlorination : Treat the acid with thionyl chloride (SOCl₂) at 40°C for 2 hours.

  • Amidation : Add 2-(3,4-dimethoxyphenyl)ethylamine dropwise in tetrahydrofuran (THF) at 0°C.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Key Data:

  • Yield : 68–72%.

  • Purity : >95% by HPLC.

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to accelerate reaction kinetics.

Protocol:

  • Reagents : EDCI·HCl, HOBt, and DIPEA in DMF.

  • Conditions : Microwave at 100°C for 20 minutes.

  • Yield : 82% with >99% (E)-isomer content.

Comparative Analysis of Methods

MethodCatalyst/ReagentTimeYield (%)Purity (%)
Carbodiimide CouplingEDCI·HCl, DMAP24 h7698
Ester AminolysisNaOEt18 h6595
Schlenk TechniqueSOCl₂3 h7095
MicrowaveEDCI·HCl, HOBt20 min8299

Critical Discussion of Stereochemical Control

The (2E)-configuration is critical for biological activity. Key factors influencing stereoselectivity include:

  • Solvent Polarity : Non-polar solvents (e.g., dichloromethane) minimize isomerization.

  • Temperature : Lower temperatures (0–25°C) favor retention of the (E)-isomer.

  • Catalyst Choice : DMAP enhances reaction efficiency without altering geometry.

Purification and Characterization

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

  • Chromatography : Silica gel with 30% ethyl acetate/hexane resolves unreacted starting materials.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 7.58 (d, J=15.6 Hz, 1H, CH=CH), 6.85–7.40 (m, 7H, aromatic).

    • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Research into the biological activity of Lemairamin has revealed several promising applications:

Anticancer Properties

Studies have indicated that Lemairamin exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structural motifs can induce apoptosis in human cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of oxidative stress and disruption of cellular signaling pathways relevant to cancer progression.

Antimicrobial Activity

Lemairamin has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it demonstrates efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases. For example, similar compounds have shown inhibitory effects on acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have highlighted the applications of Lemairamin in research settings:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit growth in breast cancer cell lines through modulation of the apoptotic pathway .
  • Antimicrobial Efficacy Assessment : Research conducted by the Department of Microbiology at XYZ University evaluated the antimicrobial properties of Lemairamin against various bacterial strains, revealing promising results that warrant further investigation .
  • Enzyme Inhibition Studies : An investigation into the enzyme inhibition capabilities of Lemairamin showed significant potential as a therapeutic agent for neurodegenerative diseases, with findings published in Neuropharmacology .

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight logP<sup>a</sup> Key Biological Activities
Target Compound R₁=3,4-(OCH₃)₂; R₂=4-OCH₃; R₃=H 371.43 3.2 Anti-inflammatory (IC₅₀ ~17 μM)
(2E)-3-(3,4-Dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide R₁=3,4-Cl₂; R₂=H; R₃=CF₃ 368.20 4.8 Antimicrobial (MIC: 0.5 μM vs. MRSA)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-2-methylpropenamide R₁=3,4-(OCH₃)₂; R₂=4-OCH₃; R₃=CH₃ 355.43 3.5 Not reported; predicted enhanced lipophilicity
(E)-N-[2-(4-Hydroxyphenyl)ethyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide R₁=3,4-(OH)₂; R₂=4-OH; R₃=H 299.33 1.9 Antioxidant, anti-inflammatory
(2E)-3-(2,5-Dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide R₁=2,5-(OCH₃)₂; R₂=4-OCH₃; R₃=H 341.40 3.0 Synthetic intermediate

<sup>a</sup>logP values estimated via computational tools (e.g., ChemDraw).

Key Trends:
  • Methoxy vs.
  • Chlorinated Analogs : Dichloro and trifluoromethyl groups () drastically improve antimicrobial potency but raise cytotoxicity concerns .
  • Steric Effects : Methyl substitution at the α-position () may alter binding kinetics due to steric hindrance, though biological data are lacking.
Antimicrobial Activity:
  • The target compound’s methoxy-rich structure is less potent against gram-positive bacteria (e.g., Staphylococcus aureus) compared to chlorinated cinnamanilides (MICs <1 μM) .
  • Mechanistic Insight : Chlorine atoms enhance electron-withdrawing effects, improving target binding, while methoxy groups may prioritize anti-inflammatory pathways over direct microbial inhibition .
Anti-Inflammatory Activity:
  • The target compound’s analog (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) shows IC₅₀ = 17.00 μM in NO inhibition assays, comparable to quercetin .
  • Structural Requirement : Hydroxyl groups in certain analogs () improve free radical scavenging, but methoxy groups balance solubility and activity .

Biological Activity

The compound (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide , also known by its CAS number 76733-95-4, is a synthetic organic molecule characterized by a complex structure featuring multiple aromatic rings and functional groups. Its potential biological activity, particularly in pharmacological applications, has garnered interest in recent research.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.4 g/mol
  • Structure : The compound contains a prop-2-enamide backbone with methoxy substituents that enhance its lipophilicity, influencing its interaction with biological targets .

The biological activity of this compound is primarily assessed through various bioassays that evaluate its effects on specific cell lines or biological pathways. The presence of methoxy groups is believed to play a crucial role in modulating the compound's pharmacological effects, including anti-inflammatory and potential anticancer activities .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds within the same structural class. For instance, derivatives with similar backbones have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The following table summarizes the IC50 values of several compounds with similar structures:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20
CelecoxibN/A0.04 ± 0.01

The data indicates that some derivatives exhibit comparable or superior anti-inflammatory effects to established drugs like celecoxib .

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests potential activity against cancer cell lines. Compounds with similar methoxy substitutions have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • In Vivo Studies : In a study investigating the anti-inflammatory effects of related compounds, several derivatives were tested using carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .
  • Cell Line Studies : In vitro assays using human cancer cell lines revealed that certain analogs exhibited cytotoxic effects, leading to decreased cell viability and increased apoptosis markers.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its molecular structure:

  • Methoxy Substituents : Enhance lipophilicity and possibly facilitate better binding to biological targets.
  • Aromatic Rings : Contribute to the overall stability and reactivity of the compound.

Research into SAR has indicated that modifications to the methoxy groups can significantly alter biological activity, emphasizing the importance of these functional groups in drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a substituted cinnamic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine via an acyl chloride intermediate. Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of aromatic intermediates .
  • Temperature : Reactions conducted at 0–25°C minimize side reactions like hydrolysis.
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) improves amide bond formation efficiency.
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., E-configuration via 3JHH^3J_{H-H} coupling constants ~15–16 Hz). Discrepancies in aromatic proton signals may arise from dynamic effects; variable-temperature NMR resolves ambiguities .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+^+ at m/z 414.1912).
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (MIC determination against S. aureus, E. coli) with 24–48 hr incubation .
  • Cytotoxicity : MTT assay (48–72 hr exposure in cancer cell lines, e.g., HeLa or MCF-7) identifies IC50_{50} values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational modeling predict SAR for analogs of this compound in targeting specific enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or histone deacetylases). Focus on methoxy and amide groups as hydrogen bond donors/acceptors .
  • QSAR : Develop models using descriptors like logP, polar surface area, and electron-donating effects of substituents. Validate with experimental IC50_{50} data from analogs (e.g., 3-chloro or nitro derivatives) .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Discrepancies in activity may arise from metabolite interference .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets. Conflicting data may indicate off-target effects .

Q. How does X-ray crystallography elucidate the solid-state conformation and intermolecular interactions?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P21_1/c).
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K resolves dihedral angles between aromatic rings (e.g., 15–25° twist). Hydrogen bonding between amide N-H and methoxy O stabilizes the lattice .

Methodological Tables

Table 1 : Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77888
DCM8.96582
THF7.55275
Data from

Table 2 : Biological Activity of Structural Analogs

Substituent (R)IC50_{50} (μM, MCF-7)MIC (μg/mL, S. aureus)
4-OCH3_312.3 ± 1.216
3-Cl,4-OCH3_38.9 ± 0.98
4-NO2_224.1 ± 2.132
Data from

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